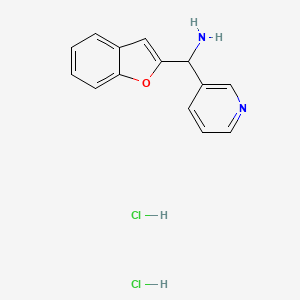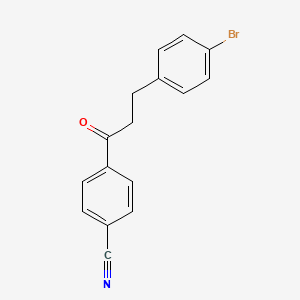
3-(4-Bromofenil)-4'-cianopropiofenona
Descripción general
Descripción
3-(4-Bromophenyl)-4’-cyanopropiophenone is an organic compound that belongs to the class of aromatic ketones. It features a bromophenyl group and a cyanopropiophenone moiety, making it a compound of interest in various chemical and pharmaceutical research fields.
Aplicaciones Científicas De Investigación
3-(4-Bromophenyl)-4’-cyanopropiophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The compound’s mode of action would depend on its specific targets and how it interacts with them. This could involve inhibiting or activating the target, leading to changes in downstream biochemical pathways .
As for pharmacokinetics, the compound’s absorption, distribution, metabolism, and excretion (ADME) properties would depend on various factors, including its chemical structure, the route of administration, and the individual’s physiological characteristics .
The compound’s action could result in various molecular and cellular effects, depending on its targets and the pathways it affects . These effects could be influenced by environmental factors such as temperature, pH, and the presence of other substances .
Análisis Bioquímico
Biochemical Properties
3-(4-Bromophenyl)-4’-cyanopropiophenone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as acetylcholinesterase (AchE), which is crucial for the hydrolysis of acetylcholine in the nervous system . The interaction between 3-(4-Bromophenyl)-4’-cyanopropiophenone and AchE results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent disruption of normal nerve signal transmission . Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of 3-(4-Bromophenyl)-4’-cyanopropiophenone on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of acetylcholinesterase by 3-(4-Bromophenyl)-4’-cyanopropiophenone can lead to altered cell signaling, affecting neurotransmission and potentially causing neurotoxic effects . Furthermore, changes in gene expression and cellular metabolism may occur as a result of the compound’s interaction with cellular components, leading to various physiological and pathological outcomes.
Molecular Mechanism
At the molecular level, 3-(4-Bromophenyl)-4’-cyanopropiophenone exerts its effects through specific binding interactions with biomolecules. The compound’s bromophenyl group allows it to bind to the active site of acetylcholinesterase, inhibiting the enzyme’s activity . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, preventing the hydrolysis of acetylcholine. Additionally, 3-(4-Bromophenyl)-4’-cyanopropiophenone may influence other molecular targets, leading to changes in enzyme activity, gene expression, and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Bromophenyl)-4’-cyanopropiophenone have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under controlled conditions, with minimal degradation observed over extended periods . Long-term exposure to 3-(4-Bromophenyl)-4’-cyanopropiophenone can result in cumulative effects on cellular function, including sustained inhibition of acetylcholinesterase and potential neurotoxic outcomes .
Dosage Effects in Animal Models
The effects of 3-(4-Bromophenyl)-4’-cyanopropiophenone vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily influence enzyme activity and cellular processes . At higher doses, 3-(4-Bromophenyl)-4’-cyanopropiophenone can cause significant toxic effects, including neurotoxicity, behavioral changes, and impaired physiological functions . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
3-(4-Bromophenyl)-4’-cyanopropiophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo metabolic processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biochemical properties . These metabolic pathways can influence the compound’s activity, toxicity, and overall impact on cellular function.
Transport and Distribution
The transport and distribution of 3-(4-Bromophenyl)-4’-cyanopropiophenone within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in various cellular compartments . Additionally, interactions with transport proteins can facilitate its distribution to target tissues, influencing its pharmacokinetics and biological effects.
Subcellular Localization
The subcellular localization of 3-(4-Bromophenyl)-4’-cyanopropiophenone is critical for its activity and function. The compound has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its site of action. The subcellular distribution of 3-(4-Bromophenyl)-4’-cyanopropiophenone can influence its interactions with biomolecules and its overall impact on cellular function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-4’-cyanopropiophenone typically involves the reaction of 4-bromobenzaldehyde with propiophenone derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like ethanol, followed by the addition of a cyanide source to introduce the cyano group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromophenyl)-4’-cyanopropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar structural features but different functional groups.
4-Bromothiophenol: Another brominated aromatic compound with distinct chemical properties.
Uniqueness
3-(4-Bromophenyl)-4’-cyanopropiophenone is unique due to its combination of a bromophenyl group and a cyanopropiophenone moiety, which imparts specific chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications .
Propiedades
IUPAC Name |
4-[3-(4-bromophenyl)propanoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO/c17-15-8-3-12(4-9-15)5-10-16(19)14-6-1-13(11-18)2-7-14/h1-4,6-9H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZLJHJJEQVUFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazol-3-yl]-6-iodo-8-methyl-benzo[d][1,3]oxazin-4-one](/img/structure/B1532344.png)


![1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-amine](/img/structure/B1532347.png)
![tert-butyl N-[carbamothioyl(phenyl)methyl]carbamate](/img/structure/B1532348.png)
![5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1532349.png)
![1-[6-(4-Fluorophenyl)pyridin-3-yl]ethanone](/img/structure/B1532350.png)
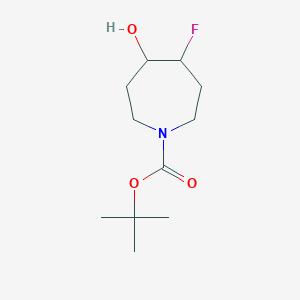

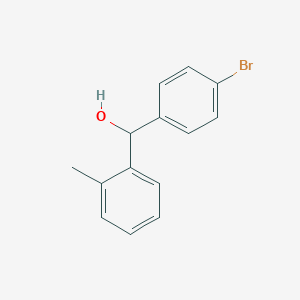
![2-{3-[2-amino-5-(trifluoromethyl)-3-pyridinyl]-2-propynyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1532362.png)
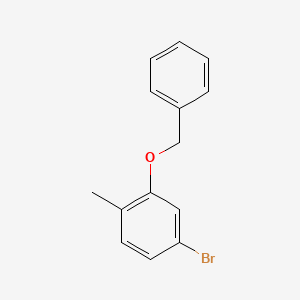
![1-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethan-1-one](/img/structure/B1532364.png)
